molecular formula C8H13N3O B2562214 2-Amino-6-isobutylpyrimidin-4(3H)-one CAS No. 134014-12-3

2-Amino-6-isobutylpyrimidin-4(3H)-one

Cat. No.: B2562214
CAS No.: 134014-12-3
M. Wt: 167.212
InChI Key: GNJTULCWIPFYFR-UHFFFAOYSA-N
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Description

2-Amino-6-isobutylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features an amino (-NH₂) group at position 2 and an isobutyl (-CH₂CH(CH₂)₂) substituent at position 3.

Properties

IUPAC Name

2-amino-4-(2-methylpropyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5(2)3-6-4-7(12)11-8(9)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJTULCWIPFYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=O)NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-isobutylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of isobutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process would be scaled up, ensuring that the reaction conditions are consistent and reproducible. This might involve the use of continuous flow reactors and automated systems to maintain precise control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isobutylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyrimidine oxide, while reduction could lead to a more saturated pyrimidine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-6-isobutylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Isobutyl vs. Methyl : The isobutyl group increases molecular weight by ~56 Da and logP by ~1.2 compared to the methyl analog, suggesting better membrane permeability but reduced solubility .
  • Thioether vs.

Analgesic Activity

  • Quinazolinone Analogs: In -methyl-4(3H)-quinazolinone showed lower analgesic activity than its phenyl-substituted analog. This suggests bulkier substituents (e.g., isobutyl) in pyrimidinones may enhance target binding .
  • Pyrimidinones: While direct data for this compound are unavailable, highlights pyrimidinones as CDK2 inhibitors. Substitution at position 6 (e.g., methyl, isobutyl) likely modulates kinase affinity by altering steric interactions .

Structural and Functional Trade-offs

  • Lipophilicity vs. Solubility : Isobutyl and benzylsulfanyl groups improve logP but may necessitate formulation aids (e.g., cyclodextrins) for in vivo applications .
  • Steric Effects : Larger substituents (isobutyl, benzyl) could hinder binding to flat active sites (e.g., ATP pockets in kinases) compared to smaller groups like methyl .

Biological Activity

2-Amino-6-isobutylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a pyrimidine ring with an amino group at position 2 and an isobutyl group at position 6. This configuration is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antitumor Activity : The compound has shown potential as an antitumor agent, particularly in inhibiting cell growth in various cancer cell lines.
  • Adenosine Receptor Modulation : It interacts with adenosine receptors, influencing pathways related to inflammation and neuroprotection.
  • Heat Shock Protein Inhibition : The compound has demonstrated inhibitory effects on heat shock protein 90 (Hsp90), which is significant in cancer therapy.
  • Adenosine Receptor Interaction :
    • The compound acts as a selective ligand for adenosine receptors (ARs), particularly A1 and A2A subtypes. This interaction modulates cyclic adenosine monophosphate (cAMP) pathways, impacting cellular responses to stress and inflammation .
  • Inhibition of Hsp90 :
    • Studies have shown that this compound binds to Hsp90 with high affinity (Kd = 0.52 nM), leading to significant inhibition of cancer cell proliferation .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntitumorInhibition of cell growth
Adenosine Receptor ModulationSelective A1/A2A receptor ligand
Hsp90 InhibitionHigh binding affinity (Kd = 0.52 nM)

Case Study: Antitumor Efficacy

In a study evaluating the antitumor effects of various pyrimidine derivatives, this compound was tested against human cancer cell lines such as HCT116 and NCI-N87. The compound exhibited IC50 values of 0.098 μM and 0.066 μM respectively, indicating potent growth inhibition .

Case Study: Adenosine Receptor Modulation

A comprehensive evaluation of the compound's interaction with human adenosine receptors was conducted using radioligand binding assays. The results demonstrated that it selectively binds to A1AR and A2AAR with significant affinity, suggesting its potential role in treating conditions like Parkinson's disease through dual receptor antagonism .

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